molecular formula C19H16FNO3 B4720087 2-(4-fluorophenyl)-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(4-fluorophenyl)-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B4720087
M. Wt: 325.3 g/mol
InChI Key: WBUMVPBXQCETEZ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has recently gained attention in the scientific community. It is commonly referred to as FPOPBO and has been found to have various applications in scientific research.

Mechanism of Action

The mechanism of action of FPOPBO involves its interaction with metal ions or biological molecules. When FPOPBO binds to metal ions, it undergoes a conformational change that results in fluorescence emission. In photodynamic therapy, FPOPBO is activated by light to produce reactive oxygen species that can induce cell death in cancer cells. As a molecular rotor, FPOPBO undergoes rotation when exposed to light, which can be used to study the motion of biological molecules.
Biochemical and Physiological Effects:
FPOPBO has been found to have minimal biochemical and physiological effects. It has low toxicity and does not interact significantly with biological molecules. However, it is important to note that FPOPBO should be handled with care as it is a chemical compound and can be hazardous if not handled properly.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPOPBO in lab experiments is its high sensitivity and selectivity for metal ions. It also has good photostability, which makes it suitable for long-term experiments. However, FPOPBO has limitations in terms of its solubility and stability in aqueous solutions. It is also sensitive to pH changes and can undergo degradation over time.

Future Directions

There are several future directions for the use of FPOPBO in scientific research. One potential application is in the study of metal ion homeostasis in biological systems. FPOPBO could also be used as a tool for the detection of metal ions in environmental samples. Additionally, FPOPBO could be further developed as a photosensitizer for cancer treatment, with a focus on improving its selectivity and efficacy. Finally, FPOPBO could be used in the development of new molecular rotors for the study of biological motion.

Scientific Research Applications

FPOPBO has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. FPOPBO has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, FPOPBO has been used as a molecular rotor for the study of molecular motion in biological systems.

properties

IUPAC Name

(4Z)-2-(4-fluorophenyl)-4-[(4-propoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c1-2-11-23-16-9-3-13(4-10-16)12-17-19(22)24-18(21-17)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUMVPBXQCETEZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 2
2-(4-fluorophenyl)-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 3
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2-(4-fluorophenyl)-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 4
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2-(4-fluorophenyl)-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
2-(4-fluorophenyl)-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 6
2-(4-fluorophenyl)-4-(4-propoxybenzylidene)-1,3-oxazol-5(4H)-one

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